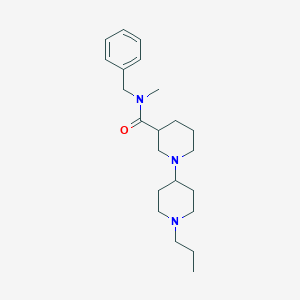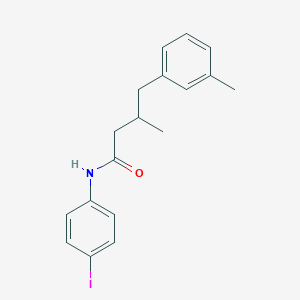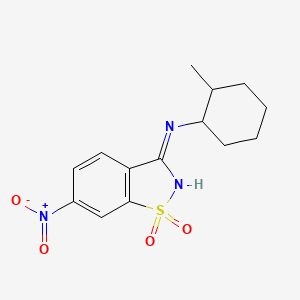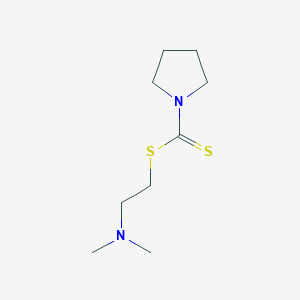
N-benzyl-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-1’-propyl-1,4’-bipiperidine-3-carboxamide is a synthetic compound with a complex structure that includes a bipiperidine core
Métodos De Preparación
The synthesis of N-benzyl-N-methyl-1’-propyl-1,4’-bipiperidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bipiperidine core: This can be achieved through a series of cyclization reactions.
Introduction of the benzyl and methyl groups: These groups are typically added through alkylation reactions using appropriate reagents.
Addition of the propyl group: This step involves the use of propylating agents under controlled conditions.
Formation of the carboxamide group: This is usually the final step and involves the reaction of the intermediate compound with a carboxylating agent.
Industrial production methods often involve optimization of these steps to increase yield and purity, as well as the use of catalysts to speed up the reactions.
Análisis De Reacciones Químicas
N-benzyl-N-methyl-1’-propyl-1,4’-bipiperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where one functional group is replaced by another.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-1’-propyl-1,4’-bipiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-methyl-1’-propyl-1,4’-bipiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-benzyl-N-methyl-1’-propyl-1,4’-bipiperidine-3-carboxamide can be compared with other similar compounds, such as:
N-benzyl-1’-methyl-1,4’-bipiperidine-3-carboxamide: This compound lacks the propyl group, which can affect its chemical properties and biological activity.
N-methyl-1’-propyl-1,4’-bipiperidine-3-carboxamide: This compound lacks the benzyl group, which can also influence its reactivity and applications.
The uniqueness of N-benzyl-N-methyl-1’-propyl-1,4’-bipiperidine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H35N3O |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-1-(1-propylpiperidin-4-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C22H35N3O/c1-3-13-24-15-11-21(12-16-24)25-14-7-10-20(18-25)22(26)23(2)17-19-8-5-4-6-9-19/h4-6,8-9,20-21H,3,7,10-18H2,1-2H3 |
Clave InChI |
ZMMHFZYBORXNGO-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(CC1)N2CCCC(C2)C(=O)N(C)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl (3-methylphenoxy)acetate](/img/structure/B12492098.png)
![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate](/img/structure/B12492100.png)
![4-(biphenyl-4-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B12492107.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B12492127.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(E)-piperidin-1-yldiazenyl]benzenesulfonamide](/img/structure/B12492128.png)

![8-(3,4-dihydroisoquinolin-2(1H)-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12492135.png)


![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B12492150.png)
![3,4-dimethyl-1-phenyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12492158.png)
![N-cyclopropyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]furan-2-sulfonamide](/img/structure/B12492162.png)
